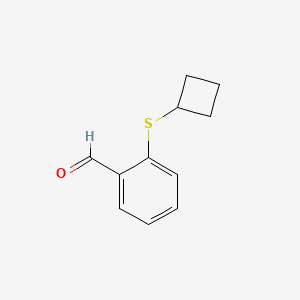

2-(Cyclobutylthio)benzaldehyde

Descripción

2-(Cyclobutylthio)benzaldehyde is a substituted benzaldehyde derivative characterized by a cyclobutylthio (-S-cyclobutyl) group at the 2-position of the benzaldehyde ring. This compound combines the electrophilic aldehyde functional group with a sulfur-containing cyclobutyl substituent, which confers unique steric and electronic properties. The cyclobutylthio group introduces both steric bulk and moderate electron-withdrawing effects due to the sulfur atom, influencing its reactivity in nucleophilic additions, cyclization reactions, and coordination chemistry.

Propiedades

Fórmula molecular |

C11H12OS |

|---|---|

Peso molecular |

192.28 g/mol |

Nombre IUPAC |

2-cyclobutylsulfanylbenzaldehyde |

InChI |

InChI=1S/C11H12OS/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7-8,10H,3,5-6H2 |

Clave InChI |

ZAKDLCJRWPGFOP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)SC2=CC=CC=C2C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Cyclobutylthio)benzaldehyde and Analogues

Detailed Analysis:

Reactivity in Hemiacetal Formation

- Benzaldehyde forms hemiacetals with only 9% yield under equilibrium conditions, reflecting its low electrophilicity and lack of stabilizing substituents .

- Pyrimidyl-5-carbaldehydes exhibit exceptional hemiacetal yields (95%) due to the electron-withdrawing pyrimidine ring, which enhances aldehyde electrophilicity and stabilizes intermediates .

- For 2-(Cyclobutylthio)benzaldehyde , the sulfur atom’s electron-withdrawing effect (though weaker than pyrimidine) may moderately enhance aldehyde reactivity compared to benzaldehyde. However, steric hindrance from the cyclobutyl group could slow nucleophilic attack, resulting in intermediate reactivity.

Steric and Electronic Influence 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9) features a bulky diphenylphosphino group, which is electron-donating and often used in catalysis. Its steric bulk limits accessibility to the aldehyde group, reducing reactivity in certain reactions . In contrast, the cyclobutylthio substituent in 2-(Cyclobutylthio)benzaldehyde provides a balance: sulfur’s electronegativity increases aldehyde electrophilicity, while the smaller cyclobutyl ring (vs. phenyl groups) reduces steric obstruction compared to diphenylphosphino derivatives.

Market and Applications While 2-(Diphenylphosphino)benzaldehyde has documented industrial applications (e.g., ligand synthesis), market data for 2-(Cyclobutylthio)benzaldehyde is scarce, suggesting its niche or exploratory use . Pyrimidyl-5-carbaldehydes are primarily research tools in medicinal chemistry due to their high reactivity .

Research Findings and Gaps

- Conclusions are extrapolated from analogs like pyrimidyl-5-carbaldehydes and diphenylphosphino derivatives.

- Theoretical Predictions : Computational modeling could clarify the electronic effects of the cyclobutylthio group. For instance, sulfur’s polarizability may stabilize transition states in cycloaddition reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.